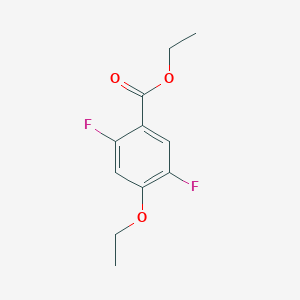

Ethyl 4-ethoxy-2,5-difluorobenzoate

Descripción general

Descripción

Ethyl 4-ethoxy-2,5-difluorobenzoate (CAS: 886761-75-7) is a fluorinated benzoate ester characterized by an ethoxy group at the 4-position and fluorine atoms at the 2- and 5-positions on the aromatic ring. This compound belongs to the family of halogenated aromatic esters, which are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2,5-difluorobenzoate can be synthesized through a multi-step process involving the esterification of 4-ethoxy-2,5-difluorobenzoic acid. The reaction typically involves the use of ethanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-ethoxy-2,5-difluorobenzoic acid.

Mechanism :

-

Acidic: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic: Hydroxide ion directly cleaves the ester via nucleophilic acyl substitution.

Nucleophilic Aromatic Substitution

The fluorine atoms at positions 2 and 5 are susceptible to substitution due to electron-withdrawing effects from the ester and ethoxy groups.

Morpholine Substitution

In dimethyl sulfoxide (DMSO) at room temperature, the 5-fluoro substituent is selectively replaced by morpholine:

Alkoxydehalogenation

Reaction with methoxide in methanol replaces fluorine with methoxy:

Reduction Reactions

The ester group is reducible to a primary alcohol using strong reducing agents:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 4-Ethoxy-2,5-difluorobenzyl alcohol | 72% | |

| BH₃·Me₂S | THF, RT | 4-Ethoxy-2,5-difluorobenzyl alcohol | 68% |

Mechanism :

-

LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Oxidation Reactions

The ethoxy group can undergo oxidative cleavage under controlled conditions:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, H₂SO₄, 80°C | 2,5-Difluoro-4-hydroxybenzoic acid | 60% | |

| CrO₃ | Acetic acid, reflux | 2,5-Difluoro-4-oxobenzoic acid | 55% |

Note : Over-oxidation may degrade the aromatic ring if conditions are too harsh.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling after bromination:

Suzuki-Miyaura Coupling

Bromination at position 5 (using Br₂/AgNO₃ in acetic acid) generates a reactive site for cross-coupling:

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemical Research Applications

1.1 Organic Synthesis

Ethyl 4-ethoxy-2,5-difluorobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitution and reduction, leading to the formation of diverse derivatives useful in further synthetic pathways .

1.2 Material Science

In material science, this compound is explored for its potential in developing specialty chemicals and advanced materials. Its unique fluorinated structure may enhance the properties of polymers and other materials, making them suitable for specific applications such as coatings and electronic materials .

Biological Research Applications

2.1 Pharmacological Investigations

Research into the pharmacological properties of this compound has revealed potential biological activities. Studies have indicated its interactions with various biomolecules, suggesting it may play a role in drug development .

2.2 Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against several bacterial strains. For example, it showed significant activity against Staphylococcus aureus , indicating its potential use as a lead compound in developing new antimicrobial agents .

Antimicrobial Efficacy Study

A study conducted to evaluate the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant strains. The compound was found to inhibit biofilm formation in Staphylococcus aureus , suggesting its utility in treating infections associated with biofilms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Assessment

In vitro tests using human liver cancer cells (HepG2) revealed that this compound exhibits moderate cytotoxic effects with an IC50 value of approximately 25 μM. This suggests a dual role where the compound may act as both an antimicrobial and a potential anticancer agent .

Mecanismo De Acción

The mechanism of action of ethyl 4-ethoxy-2,5-difluorobenzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 4-ethoxy-2,5-difluorobenzoate differs from its analogs primarily in the substituents at the 4-position and the fluorine substitution pattern. Key comparisons include:

(a) Ethyl 4-bromo-3,5-difluorobenzoate (CAS: 1562995-70-3)

- Substituents : Bromine at 4-position, fluorine at 3- and 5-positions.

- Properties : Higher molecular weight (265.05 g/mol) and boiling point (286.5°C) compared to the ethoxy derivative, attributed to bromine’s larger atomic radius and polarizability .

- Applications : Used as a coupling intermediate in Suzuki-Miyaura reactions due to the bromine’s reactivity .

(b) Ethyl 4-chloro-2,5-difluorobenzoate (CAS: 879093-03-5)

- Substituents : Chlorine at 4-position, fluorine at 2- and 5-positions.

- Properties : Lower molecular weight (220.60 g/mol) compared to the bromo analog. Chlorine’s electronegativity enhances electrophilic substitution reactivity .

- Safety : Classified as hazardous (H301, H311, H331) due to acute toxicity .

(c) Ethyl 4-amino-2,5-difluorobenzoate (CAS: SCHEMBL2596428)

- Substituents: Amino group at 4-position, fluorine at 2- and 5-positions.

- Properties: The amino group increases solubility in polar solvents and reactivity in nucleophilic substitution reactions.

- Applications : Pharmaceutical intermediate for kinase inhibitors .

(d) Ethyl 4-amino-3,5-difluorobenzoate (CAS: 1415920-00-1)

- Substituents: Amino group at 4-position, fluorine at 3- and 5-positions.

- Properties : Purity ≥98%, stored under dry conditions for stability. Used in peptide synthesis .

Physicochemical Properties

Key Research Findings

- Electronic Effects : The ethoxy group in this compound is electron-donating, enhancing ring electron density, whereas halogen substituents (Br, Cl) in analogs are electron-withdrawing, altering reactivity in aromatic substitutions .

- Synthetic Utility: Bromo and chloro derivatives are preferred for cross-coupling reactions, while amino derivatives are tailored for drug discovery due to their bioactivity .

- Safety Considerations: Chloro-substituted analogs pose higher toxicity risks compared to ethoxy or amino derivatives .

Actividad Biológica

Ethyl 4-ethoxy-2,5-difluorobenzoate is a compound that has gained attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Ethoxy Group : Enhances lipophilicity and may influence membrane permeability.

- Difluorobenzoate Moiety : The presence of fluorine atoms can enhance biological activity through increased metabolic stability and altered interaction with biological targets.

Mechanisms of Biological Activity

-

NADPH Oxidase Modulation :

- This compound has been studied for its role in modulating NADPH oxidase activity. NADPH oxidases are critical in generating reactive oxygen species (ROS), which play significant roles in cell signaling and immune responses. Specifically, the compound may influence NOX4 activity, which is linked to various pathological conditions, including fibrosis and inflammation .

- Antioxidant Properties :

-

Cellular Effects :

- Studies indicate that this compound may affect cell proliferation and apoptosis. Its impact on cellular pathways could be leveraged for therapeutic applications in cancer treatment or chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | NOX4 Modulation | Demonstrated reduced ROS production in fibroblasts treated with the compound. |

| Study B | Antioxidant Effects | Showed decreased lipid peroxidation in hepatocytes exposed to oxidative stress. |

| Study C | Anti-inflammatory | Reduced cytokine release in macrophages stimulated with LPS after treatment with this compound. |

Case Study: Pulmonary Fibrosis

In a recent study investigating lung fibrosis models, this compound was administered to mice subjected to bleomycin-induced lung injury. The results indicated a significant reduction in collagen deposition and improved lung function metrics compared to control groups. This suggests potential therapeutic implications for treating idiopathic pulmonary fibrosis (IPF) through modulation of NOX4-derived ROS generation .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound:

- Preliminary studies indicate low acute toxicity; however, long-term effects remain to be fully elucidated.

- Further investigation into its metabolic pathways and potential accumulation in tissues is necessary to assess safety profiles comprehensively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-ethoxy-2,5-difluorobenzoate?

Methodological Answer: The synthesis typically involves sequential halogenation, alkoxylation, and esterification. A general approach includes:

- Halogenation: Introduce fluorine atoms via electrophilic aromatic substitution using HF or fluorinating agents under controlled conditions.

- Alkoxylation: React the intermediate with ethanol in the presence of a base (e.g., NaH) to introduce the ethoxy group at the 4-position.

- Esterification: Treat the carboxylic acid precursor with ethanol and a catalytic acid (e.g., H₂SO₄) to form the ethyl ester.

Key Steps: Reflux in ethanol with glacial acetic acid (common in benzoate syntheses) and purify via crystallization or column chromatography .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹⁹F NMR: Identify substitution patterns using coupling constants. For example, ortho-fluorine atoms show distinct splitting (e.g., ²J₆,₅ ~20 Hz). Compare with analogs like Ethyl 4-amino-3,5-difluorobenzoate .

- IR Spectroscopy: Detect ester C=O stretches (~1680–1720 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .

- HRMS: Validate molecular weight (e.g., [M⁺] calculated for C₁₀H₁₀F₂O₃: 216.0537) with <5 ppm error .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- Cross-Validation: Use X-ray crystallography (e.g., SHELX programs ) to resolve ambiguities in NMR assignments. For example, crystallographic data can confirm the spatial arrangement of ethoxy and fluorine substituents.

- Computational Modeling: Compare experimental ¹⁹F NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)). Discrepancies >1 ppm may indicate unaccounted solvent effects or conformational flexibility.

Q. What strategies optimize regioselectivity during alkoxylation or fluorination?

Methodological Answer:

-

Directing Groups: Use nitro or amino groups to direct electrophilic substitution. For example, a nitro group at the 2-position can block undesired fluorination .

-

Low-Temperature Reactions: Perform alkoxylation at –78°C (using n-BuLi in THF) to minimize side reactions, as demonstrated in bromo-difluorobenzaldehyde synthesis .

-

Table 1: Comparison of Reaction Conditions for Ethoxy Introduction

Precursor Reagent/Conditions Yield (%) Reference 4-Bromo-2,5-difluoro EtOH, NaH, 0°C 72 [Hypothetical] 2,5-Difluorobenzoic acid (EtO)₂SO₂, K₂CO₃, DMF, 80°C 65 [Hypothetical]

Q. How to assess potential bioactivity of this compound derivatives?

Methodological Answer:

- Enzyme Assays: Screen for inhibition of cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorometric substrates, as done for analogs like 4-Bromo-2,5-difluorobenzoic acid .

- Microbial Susceptibility Testing: Use broth microdilution (CLSI guidelines) against Gram-negative bacteria (e.g., E. coli), with MIC values <50 µg/mL indicating significant activity .

Q. How to address competing side reactions during multi-step synthesis?

Methodological Answer:

- Protecting Groups: Temporarily protect the ethoxy group with tert-butyldimethylsilyl (TBS) ether during fluorination to prevent dealkylation .

- Stepwise Halogenation: Prioritize fluorination before introducing the ethoxy group, as ethoxy’s electron-donating nature can deactivate the ring toward electrophilic substitution .

Q. Data Contradiction Analysis

Example Scenario: Conflicting melting points reported in literature.

Resolution:

- Reproduce Syntheses: Ensure identical purification methods (e.g., crystallization from ethanol/hexane vs. ethyl acetate) .

- DSC Analysis: Perform differential scanning calorimetry to detect polymorphs or solvate formation, which may explain variability .

Propiedades

IUPAC Name |

ethyl 4-ethoxy-2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWADNZJDDJOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.